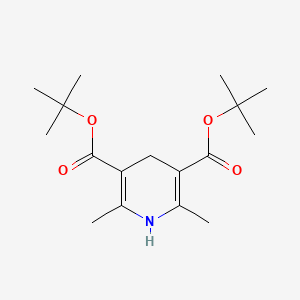

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to as Compound A) is a symmetric 1,4-dihydropyridine (DHP) derivative characterized by bulky tert-butyl ester groups at the 3- and 5-positions of the DHP core. Its structure (C₁₇H₂₇NO₄) includes two methyl groups at the 2- and 6-positions, forming a planar aromatic-like ring system stabilized by conjugation . Key physicochemical properties include:

- Melting point: 142–149°C

- Synthesis: Prepared via the Hantzsch reaction, followed by recrystallization from hot methanol to yield a white solid .

- Spectroscopic Data:

- Applications: Primarily used as a precursor in photoredox catalysis and organic synthesis due to its stability and electron-donating properties .

Propriétés

IUPAC Name |

ditert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-10-12(14(19)21-16(3,4)5)9-13(11(2)18-10)15(20)22-17(6,7)8/h18H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWDAKKWVAVVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=C(N1)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403466 | |

| Record name | Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55536-71-5 | |

| Record name | Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hantzsch Dihydropyridine Synthesis Variant

A representative synthesis involves:

-

- Paraformaldehyde (1 equivalent)

- Tert-butyl acetoacetate (2 equivalents)

- Ammonium acetate (1.5 equivalents)

-

- Solvent: Typically performed in ethanol or methanol, or in some cases, neat or aqueous media.

- Temperature: Reflux conditions or moderate heating (e.g., 30 minutes to 2 hours).

- Reaction monitoring by TLC or other chromatographic methods.

-

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

- Purification is commonly done by recrystallization from methanol or column chromatography.

Example from Literature

According to a study on the synthesis of di-tert-butyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate:

| Reagent | Amount (mmol) | Role |

|---|---|---|

| Paraformaldehyde | 1 | Aldehyde source |

| Tert-butyl acetoacetate | 2 | β-Ketoester component |

| Ammonium acetate | 1.5 | Nitrogen source |

- Reaction time: 30 minutes

- Yield: 80%

- Product melting point: 151–153 °C (from methanol)

- Purification: Crystallization and/or chromatography

Reaction Mechanism Summary

The reaction proceeds through:

- Formation of an enamine intermediate from ammonium acetate and β-ketoester.

- Aldol-type condensation with paraformaldehyde.

- Cyclization to form the dihydropyridine ring.

- Esterification with tert-butyl groups maintained from the ketoester.

Alternative and Related Synthetic Routes

Salt Formation and Functionalization

Alkylation and Substitution Reactions

- Modifications on the 4-position of the dihydropyridine ring can be achieved via nucleophilic substitution using sodium hydride and alkyl halides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Solubility and Stock Solution Preparation

Proper preparation of stock solutions is critical for research applications:

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 3.2321 |

| 5 mM | 1 | 0.6464 |

| 10 mM | 1 | 0.3232 |

Solvents include DMSO, ethanol, or aqueous mixtures with co-solvents like PEG300 or Tween 80 for in vivo formulations.

Stock solutions should be stored at 2–8 °C for short term or at -20 to -80 °C for longer stability, avoiding repeated freeze-thaw cycles.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Paraformaldehyde, tert-butyl acetoacetate, ammonium acetate |

| Solvent | Ethanol, methanol, or neat |

| Temperature | Reflux or moderate heating (30 min - 2 h) |

| Yield | ~80% |

| Purification Method | Recrystallization, column chromatography |

| Product Physical State | White crystalline solid |

| Melting Point | 151–153 °C |

| Stock Solution Solvents | DMSO, ethanol, PEG300, Tween 80 |

| Storage Conditions | 2–8 °C short term, -20 to -80 °C long term |

Research Findings and Notes

The Hantzsch synthesis remains the most efficient and reproducible method for this compound, providing high yields and purity with relatively simple reagents and conditions.

The tert-butyl ester groups confer enhanced stability and lipophilicity, useful in pharmaceutical intermediates.

The compound’s synthesis is scalable and adaptable for functionalization, making it valuable for medicinal chemistry and agrochemical research.

Careful solvent selection and controlled addition order are essential for solution preparation to avoid precipitation or degradation.

Analyse Des Réactions Chimiques

Types of Reactions

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: It can act as a reducing agent in catalytic asymmetric reductive amination of aldehydes.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reductive amination reactions.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amines or alcohols, depending on the nucleophile used.

Substitution: Substituted esters or amides.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It is particularly relevant in the development of drugs targeting cardiovascular diseases. The compound enhances drug efficacy and stability due to its unique structural properties.

Case Study: Cardiovascular Drugs

A study highlighted the role of dihydropyridine derivatives in the synthesis of calcium channel blockers, which are crucial in treating hypertension and angina. Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a precursor in these synthetic pathways, demonstrating its importance in pharmaceutical chemistry .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is employed in formulating agrochemicals that improve crop yields. It functions as a growth regulator and pesticide, contributing to sustainable agricultural practices.

Data Table: Agrochemical Applications

| Application Type | Description | Benefits |

|---|---|---|

| Growth Regulator | Enhances plant growth | Increases yield and quality |

| Pesticide | Protects crops from pests | Reduces crop loss |

Case Study: Crop Yield Improvement

Research has shown that formulations containing di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate have led to significant improvements in crop yields under controlled conditions. These findings support its application in sustainable agriculture .

Material Science

Enhancement of Polymer Properties

This compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. Its use in material science is pivotal for producing durable materials suitable for construction and automotive industries.

Data Table: Material Properties

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Low | High |

| Mechanical Strength | Moderate | Enhanced |

Case Study: Polymer Development

A study focusing on polymer composites revealed that adding di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate significantly improved the thermal and mechanical properties of the resulting materials. This enhancement makes them more suitable for high-performance applications .

Organic Synthesis

Versatile Building Block

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a versatile building block in organic synthesis. It allows chemists to create complex molecules efficiently.

Data Table: Synthetic Applications

| Reaction Type | Description | Example Compound |

|---|---|---|

| Diels-Alder | Forms cyclohexene derivatives | Cyclohexene |

| Alkylation | Adds alkyl groups to substrates | Alkylated products |

Case Study: Synthesis of Complex Molecules

In a recent research project, di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate was used to synthesize complex heterocycles through various organic reactions. This demonstrates its utility as a foundational compound in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its ability to donate electrons in redox reactions . This property makes it an effective reducing agent in various chemical transformations . The compound interacts with molecular targets such as aldehydes and ketones, facilitating their reduction to corresponding alcohols or amines .

Comparaison Avec Des Composés Similaires

Key Observations:

Ester Group Impact :

- Compound A ’s tert-butyl esters confer exceptional metabolic stability compared to methyl/ethyl esters in Compounds B–E, which are prone to hydrolysis .

- Bulkier esters (e.g., tert-butyl) reduce aqueous solubility but enhance membrane permeability, making Compound A suitable for lipid-rich environments .

4-Position Substitution :

- Electron-withdrawing groups (e.g., nitro in Compound B) enhance bioactivity (e.g., antileishmanial IC₅₀ = 34.28 µM) but increase cytotoxicity .

- Compound A ’s unsubstituted 4-position limits direct target interactions but allows functionalization for tailored applications .

Symmetry and Conformation :

Insights:

- Compound A lacks direct therapeutic activity but serves as a versatile intermediate in photoredox reactions (e.g., arylhalide coupling) .

- Smaller esters (e.g., ethyl in Compound B) improve bioactivity but reduce stability, necessitating trade-offs in drug design .

Physicochemical and Spectral Differences

| Property | Compound A | Compound C (Dimethyl ester) | Compound D (Trimethoxyphenyl) |

|---|---|---|---|

| Melting Point | 142–149°C | 224–226°C | 180–182°C |

| ¹H NMR (H4 Signal) | δ 5.39 (s) | δ 5.25 (s) | δ 5.85 (s) |

| logP | ~4.2 | ~2.5 | ~3.8 |

- The downfield shift of H4 in Compound A (δ 5.39) versus Compound C (δ 5.25) reflects reduced electron density due to tert-butyl groups .

Activité Biologique

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 55536-71-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C17H27NO4 |

| Molecular Weight | 309.41 g/mol |

| CAS Number | 55536-71-5 |

| MDL Number | MFCD01882057 |

| InChI Key | WSWDAKKWVAVVAI-UHFFFAOYSA-N |

| SMILES | CC1=C(CC(C(=O)OC(C)(C)C)=C(C)N1)C(=O)OC(C)(C)C |

This compound is characterized by its di-tert-butyl ester functionality and a pyridine ring structure, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of dihydropyridines, including di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, exhibit notable antimicrobial properties. For instance, studies have indicated that similar compounds demonstrate significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

A recent study evaluated the antimicrobial efficacy of several dihydropyridine derivatives and reported minimum inhibitory concentrations (MICs) as low as 50 μg/ml against certain bacterial strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that dihydropyridines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth. For example, compounds related to di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine have shown antiproliferative effects on glioma cell lines .

Cardiovascular Effects

Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a lead molecule for cardiovascular applications due to its ability to bind to L-type calcium channels. This interaction can lead to vasodilation and reduced blood pressure, making it a candidate for further development in treating cardiovascular diseases .

Case Studies

- Antimicrobial Study : In a comparative study of various dihydropyridine derivatives, di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate was found to have a significant effect on bacterial growth inhibition compared to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

- Anticancer Research : A study focusing on the antiproliferative effects of dihydropyridine derivatives revealed that di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibited promising results against cancer cell lines with IC50 values indicating effective cytotoxicity .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

- Molecular Formula : C₁₇H₂₇NO₄; Molecular Weight : 309.40 g/mol; Physical State : Solid (mp 142–149°C) .

- Stereoelectronic Features : The tert-butyl ester groups enhance steric bulk, influencing reactivity and stability. The 1,4-dihydropyridine (1,4-DHP) core exhibits a boat-like conformation, critical for hydrogen-bonding interactions in supramolecular assemblies .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of ester groups .

Q. How is this compound synthesized, and what are common impurities?

- Methodology : Synthesized via Hantzsch multicomponent reactions using tert-butyl acetoacetate, aldehydes, and ammonium acetate. GeI₄ catalysis in acetonitrile under reflux improves yield (up to 95%) .

- Impurity Control : Common impurities include unreacted tert-butyl esters and oxidized pyridine derivatives. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are recommended for handling this compound?

- Hazard Classification : Acute toxicity (Oral Category 4). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Consult ECHA guidelines for region-specific regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Crystallographic Workflow : Use SHELXL for refinement. Key parameters:

- Space Group: Triclinic P1 (common for asymmetric 1,4-DHP derivatives).

- Data Collection: Bruker APEX-II CCD detector, Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Apply TWINABS for absorption correction. Typical R-factor < 0.05 .

- Case Study : Diisobutyl derivatives show intermolecular C–H···O interactions stabilizing crystal packing .

Q. What computational methods predict the compound’s reactivity in photoredox catalysis?

- Mechanistic Insights : Density Functional Theory (DFT) reveals that the 1,4-DHP core acts as a visible-light photosensitizer. The excited state (*HE⁻) undergoes single-electron transfer (SET) to aryl halides, enabling transition-metal-free coupling .

- Applications : Catalyzes C–S bond formation in diaryl sulfones (yield: 70–85%) under blue LED irradiation .

Q. How do substituent modifications impact biological activity in dihydropyridine derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., –Cl, –CF₃): Enhance calcium channel blockade (e.g., Felodipine analogs) .

- Steric Effects : tert-Butyl esters reduce metabolic degradation compared to ethyl/methyl esters .

Q. What strategies optimize enantioselective synthesis of chiral 1,4-DHP derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.